molecular formula C36H48INO7 B12807403 N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12807403
M. Wt: 733.7 g/mol
InChI Key: JDAPLPOVTSMGCI-UHFFFAOYSA-N
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Description

The compound “N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene” is a complex chemical entity composed of three distinct chemical components. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C36H48INO7

Molecular Weight

733.7 g/mol

IUPAC Name

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C20H27N.C10H13I.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;1-6-5-10(11)9(4)8(3)7(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;5H,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

JDAPLPOVTSMGCI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.CC1=CC(=C(C(=C1C)C)C)I.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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